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Compound of Interest

4-(Trifluoromethyl)pyrimidine-2-
thiol

Cat. No.: B145964

Compound Name:

An In-Depth Technical Guide to 4-
(Trifluoromethyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4-(Trifluoromethyl)pyrimidine-2-thiol, a heterocyclic compound of interest in
medicinal chemistry and materials science. This document collates available data on its
synthesis, purification, spectral characteristics, and potential biological activities, presented in a
format tailored for research and development professionals.

Chemical and Physical Properties

4-(Trifluoromethyl)pyrimidine-2-thiol is a heteroaromatic thioamide. It is commercially
available from various suppliers and is noted as an orange needle-like crystalline solid.[1]

Table 1: Physical and Chemical Properties of 4-(Trifluoromethyl)pyrimidine-2-thiol
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Property Value Source(s)
Molecular Formula CsHsFsN2S [21[3114]
Molecular Weight 180.15 g/mol [2][3][4]
CAS Number 136547-17-6 [2][31[4]
Orange needle-like crystalline
Appearance _ [1]
solid
Melting Point 164-166 °C [5][6]

Boiling Point (Predicted)

146.0 £ 50.0 °C

[6]

Density (Estimate)

1.4933 g/cm3

[7]

pKa (Predicted)

496 +0.10

[7]

Storage Temperature

2-8 °C under inert gas

(Nitrogen or Argon)

[7]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-

(Trifluoromethyl)pyrimidine-2-thiol is not extensively documented in a single source, a

general and widely applicable method for the synthesis of pyrimidine-2-thiols involves the

cyclocondensation of a 3-dicarbonyl compound with thiourea.[8] In the case of 4-

(trifluoromethyl)pyrimidine-2-thiol, the logical precursor would be a trifluoromethylated 3-

ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on established methods for the synthesis of similar pyrimidine-

2-thiol derivatives.

Reaction Scheme:
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Base (e.g., NaOEt)

Ethyl 4,4,4-trifluoroacetoacetate + Thiourea Reflux in Ethanol > cyﬁﬁg?gi?j?;a; ion Acidification (e.g., HCI) =g 4-(Trifluoromethyl)pyrimidine-2-thiol
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Figure 1: Proposed synthesis workflow for 4-(Trifluoromethyl)pyrimidine-2-thiol.

Materials:

o Ethyl 4,4,4-trifluoroacetoacetate
e Thiourea

e Sodium metal

e Absolute Ethanol

o Concentrated Hydrochloric Acid
e Deionized water

Procedure:

e Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux
condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute
ethanol under an inert atmosphere (e.g., nitrogen or argon).

o Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar
amount of thiourea and stir until dissolved. Subsequently, add an equimolar amount of ethyl
4,4 4-trifluoroacetoacetate dropwise to the reaction mixture.

o Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and remove
the ethanol under reduced pressure.
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» Precipitation: Dissolve the resulting residue in water and filter to remove any insoluble
impurities. Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated
hydrochloric acid until the product precipitates.

« |solation: Collect the crude product by vacuum filtration and wash with cold deionized water.

Purification by Recrystallization

The crude 4-(trifluoromethyl)pyrimidine-2-thiol can be purified by recrystallization.
Procedure:

e Solvent Selection: Choose a suitable solvent or solvent system in which the compound is
sparingly soluble at room temperature but readily soluble when heated. Ethanol or an
ethanol-water mixture is often a good starting point for pyrimidine derivatives.

 Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

» Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to
remove them.

o Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by
further cooling in an ice bath to induce crystallization.

 Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small
amount of the cold solvent, and dry under vacuum.

Spectral Data

Detailed spectral data for 4-(trifluoromethyl)pyrimidine-2-thiol is not fully available in the
public domain. However, characteristic spectral features can be inferred from data on similar
compounds and general spectroscopic principles.

Table 2: Predicted and Reported Spectral Data
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Predicted/Reported
Spectrum Wavenumbers/Chemical Source(s)
Shifts

A single peak is expected for
the -CFs group. A database

1°F NMR entry reports a spectrum 9]
available in acetonitrile-ds with
CCIsF as the standard.

Two distinct signals for the two
aromatic protons on the
pyrimidine ring are expected.
For a similar compound, 4-
methyl-2-
1H NMR ] ) o [10]
((trifluoromethyl)thio)pyrimidine
, the pyrimidine protons appear
as singlets around 8.47 ppm

and in the range of 7.42-6.73
ppm.

Signals for the five carbon
atoms are expected. The
trifluoromethyl group will
appear as a quartet due to C-F
coupling. For 4-methyl-2-
((trifluoromethyl)thio)pyrimidine

13C NMR , the pyrimidine carbons [10]
resonate at approximately
168.97, 165.23, and 118.74
ppm, with the
trifluoromethylated carbon
appearing as a quartet around
132.12 ppm.

FT-IR (cm™2) Characteristic peaks are [11]
expected for N-H stretching (if
in the thione tautomeric form),

C=N stretching, C-F stretching,
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and C=S stretching. The S-H
stretching of the thiol form, if
present, would be a weak

band around 2550 cm™1.

The molecular ion peak [M]* is
expected at approximately
180.00. Fragmentation

Mass Spectrometry (m/z) patterns would likely involve [3]
the loss of the trifluoromethyl
group and cleavage of the

pyrimidine ring.

Chemical Reactivity and Tautomerism

Like other 2-mercaptopyrimidines, 4-(trifluoromethyl)pyrimidine-2-thiol can exist in a
tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium is
influenced by factors such as the solvent, temperature, and pH. In polar solvents, the thione
form is generally favored.[2]

Tautomeric

4-(Trifluoromethyl)pyrimidine-2-thiol _g Equilibrium  a-(Trifluoromethyl)pyrimidin-2(1H)-thione
(Thiol form) (Thione form)

Click to download full resolution via product page

Figure 2: Thiol-thione tautomerism of 4-(Trifluoromethyl)pyrimidine-2-thiol.

The thiol group is nucleophilic and can undergo various reactions, including alkylation to form
thioethers. The pyrimidine ring itself can participate in nucleophilic substitution reactions,
particularly at positions activated by the electron-withdrawing trifluoromethyl group.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the
biological activity or the involvement of 4-(trifluoromethyl)pyrimidine-2-thiol in any signaling
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pathways. However, the trifluoromethylpyrimidine scaffold is a well-known pharmacophore
present in numerous biologically active compounds.

Derivatives of trifluoromethylpyrimidine have been reported to exhibit a range of biological
activities, including:

» Anticancer Activity: Several studies have demonstrated the cytotoxic effects of novel
trifluoromethylpyrimidine derivatives against various cancer cell lines.[8][12][13]

» Kinase Inhibition: The pyrimidine core is a common hinge-binding motif in kinase inhibitors.
Trifluoromethylpyrimidine-based compounds have been developed as inhibitors of kinases
such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2
(PYK2), which are implicated in cancer cell proliferation and migration.[14]

Given the established bioactivity of related compounds, 4-(trifluoromethyl)pyrimidine-2-thiol
represents a valuable starting material or fragment for the design and synthesis of novel
therapeutic agents. The thiol group provides a convenient handle for further chemical
modification and library development.

Derivatization at

; o ) Thiol Grou Library of
G-(Tnﬂuoromethyl)pynmldme»Z-thloD—P—) Thioether Derivatives

Click to download full resolution via product page

Figure 3: A logical workflow for the exploration of the biological activity of 4-
(Trifluoromethyl)pyrimidine-2-thiol.

Conclusion

4-(Trifluoromethyl)pyrimidine-2-thiol is a readily accessible heterocyclic compound with
interesting chemical properties. While its own biological profile remains to be elucidated, its
structural features, particularly the trifluoromethyl group and the reactive thiol moiety, make it a
promising building block for the development of novel small molecules with potential
applications in drug discovery, particularly in the areas of oncology and kinase inhibition.
Further research is warranted to explore its synthesis in detail, fully characterize its properties,
and investigate its potential biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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